N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide
Description
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide is a benzamide derivative featuring a bromo-substituted phenyl ring, a 2-chlorobenzoyl group, and a 4-nitrobenzamide moiety. This compound is synthesized via nucleophilic acyl substitution reactions, typically involving brominated benzoyl chlorides and nitro-substituted anilines under reflux conditions in polar aprotic solvents like acetonitrile .
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2O4/c21-13-7-10-18(16(11-13)19(25)15-3-1-2-4-17(15)22)23-20(26)12-5-8-14(9-6-12)24(27)28/h1-11H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLBLNLXAOOJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide typically involves multiple steps. One common method starts with the reaction of 4-bromo-2-chlorobenzoyl chloride with 4-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anti-inflammatory properties may be due to the inhibition of enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Positional Isomers of Chloro-Substituted Benzamides
Key Compounds :
- N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chlorobenzamide (CAS 5944-13-8)
- N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-3-chlorobenzamide
Analysis :
The target compound’s 4-nitrobenzamide group enhances electron-withdrawing effects compared to the chloro-substituted isomers. Positional isomerism in the chloro derivatives affects molecular polarity and crystal packing. For instance, crystallographic studies on related bromo-nitrobenzamides reveal that substituent positioning influences dihedral angles between aromatic rings, altering intermolecular interactions like π-π stacking and hydrogen bonding .
Nitrobenzamide Derivatives with Heterocyclic Moieties
Key Compounds :
- 2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
- N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-4-nitrobenzamide (PB6)
Analysis: The introduction of heterocycles (e.g., benzothiazole or benzimidazole) in nitrobenzamide derivatives introduces additional hydrogen-bonding sites and steric bulk. PB6, synthesized via coupling reactions, demonstrates higher thermal stability (m.p. 211°C) compared to non-heterocyclic analogues, likely due to rigid planar structures . Such modifications are critical in drug design for optimizing target binding and metabolic stability.
Diarylamide Scaffolds with Pharmacological Relevance
Key Compound :
- N-[4-(acetylamino)phenyl]-4-nitrobenzamide (E04)
| Property | Target Compound | E04 |
|---|---|---|
| Scaffold | Monoarylamide | Diarylamide |
| IC₅₀ (Urea Transport) | Not tested | 5.37 mmol/L |
| Oral Bioavailability | Undisclosed | Low (prevents clinical use) |
Analysis: Diarylamide compounds like E04 exhibit potent urea transport inhibition but suffer from poor oral bioavailability. The target compound’s monoarylamide structure may offer advantages in solubility or absorption, though its pharmacological profile remains unexplored.
Nitro-Substituted Analogues with Halogen Variations
Key Compounds :
In contrast, the phenethyl group in introduces flexibility, which may modulate receptor interactions.
Biological Activity
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide is a synthetic organic compound notable for its complex structure, which includes a bromo group, multiple chloro substituents, and a nitro group. The molecular formula is , with a molecular weight of approximately 494.13 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including Hep G2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The compound's mechanism of action appears to involve the inhibition of specific molecular targets related to tumor growth and proliferation.
Case Study: In Vitro Anti-Proliferative Activity
In an experimental study, the anti-proliferative effects of this compound were assessed using the MTT assay. The results showed that the compound exhibited an IC50 value of approximately 0.15 μM against MCF-7 cells, indicating potent growth inhibitory activity.
Antimicrobial Activity
Preliminary research suggests that this compound may also possess antimicrobial properties. Its ability to inhibit microbial growth could be attributed to its structural features, particularly the presence of halogenated groups which are known to enhance biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or tumor progression.
- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular responses.
- Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide | Contains chloro and nitro groups | Lacks bromo substituent; different reactivity profile |
| N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide | Contains bromo group | Different functional group (acetamide instead of nitro); alters biological activity |
| N-[3-Bromo-4-(trifluoromethyl)phenyl]-3-nitrobenzamide | Contains trifluoromethyl instead of chloro | Offers different electronic properties affecting reactivity |
The presence of both bromo and nitro functional groups in this compound enhances its chemical reactivity and potential biological activities compared to these similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
